2,3,4-Trifluorophenol

概要

説明

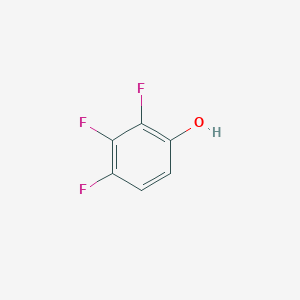

2,3,4-Trifluorophenol is an organic compound with the molecular formula C₆H₃F₃O. It is a derivative of phenol where three hydrogen atoms in the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and stability .

準備方法

Synthetic Routes and Reaction Conditions: 2,3,4-Trifluorophenol can be synthesized through various methods. One common approach involves the fluorination of phenol derivatives. For instance, tetrafluorobenzene can be hydrolyzed in the presence of sulfuric acid and copper sulfate at elevated temperatures to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the controlled fluorination of phenol or its derivatives using fluorinating agents such as hydrogen fluoride or elemental fluorine. The reaction conditions, including temperature and pressure, are carefully optimized to achieve high yields and purity .

化学反応の分析

Oxidation Reactions

2,3,4-Trifluorophenol undergoes oxidative transformations under enzymatic and chemical conditions:

-

Biodegradation : Enzymatic oxidation via oxidative biodehalogenation produces dehalogenated metabolites. Studies using ¹⁹F NMR spectroscopy confirm the breakdown pathway, where microbial enzymes sequentially remove fluorine atoms, yielding intermediates such as fluorocatechols and ultimately mineralizing the compound .

-

Chemical Oxidation : While specific quinone products are not explicitly detailed in available literature, analogous fluorophenols oxidize to fluorinated quinones under strong oxidizing agents (e.g., KMnO₄ or CrO₃) .

Nucleophilic Aromatic Substitution

The compound’s fluorine atoms are susceptible to displacement under high-temperature, catalytic conditions:

Example Reaction

this compound reacts with ammonia in the presence of a copper catalyst to form 2,3,4-trifluoroaniline :

Key Conditions

-

Catalyst : Copper powder enhances reaction efficiency.

-

Solvents : Triethylamine or propylene glycol.

-

Yield : Optimized at 36–72 hours under pressurized ammonia .

Biodegradation Pathways

Environmental breakdown involves microbial enzymes that cleave C–F bonds:

| Pathway Step | Enzymes Involved | Products Formed |

|---|---|---|

| Initial dehalogenation | Dioxygenases | Fluorocatechol isomers |

| Ring cleavage | Catechol 1,2-dioxygenase | Fluorinated aliphatic acids |

| Defluorination | Hydrolases | CO₂, H₂O, F⁻ |

¹⁹F NMR studies track fluorine removal, revealing accumulation of intermediates like 3-fluoromuconic acid .

Comparative Reactivity

The positioning of fluorine atoms significantly influences reactivity compared to isomers:

| Compound | Reactivity in Substitution | Key Applications |

|---|---|---|

| This compound | Moderate (steric hindrance) | Pharmaceutical intermediates |

| 2,4,6-Trifluorophenol | High (symmetrical) | Polymer synthesis |

科学的研究の応用

Chemistry

Building Block for Synthesis:

TFP serves as a crucial building block in synthesizing more complex fluorinated organic compounds. Its unique reactivity allows for the development of new materials and catalysts.

Reactivity:

- TFP undergoes various chemical reactions including oxidation to form quinones and reduction to yield fluorinated cyclohexanols.

- It also participates in nucleophilic substitution reactions, making it versatile in organic synthesis.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | Trifluoroquinones | Potassium permanganate |

| Reduction | Fluorinated cyclohexanols | Lithium aluminum hydride |

| Substitution | Various fluorinated derivatives | Amines, thiols |

Biology

Biochemical Role:

TFP has demonstrated potential biological activities such as:

- Antioxidant Properties: It can neutralize harmful free radicals, reducing oxidative stress within cells.

- Enzyme Inhibition: TFP interacts with specific enzymes, influencing metabolic pathways and cellular functions.

Biodegradation Studies:

Research using NMR spectroscopy has shown that TFP undergoes biodegradation and oxidative biodehalogenation. This indicates its interaction with microbial enzymes, leading to its transformation into less harmful substances over time .

Medicine

Pharmaceutical Applications:

Ongoing research is exploring TFP's potential as a pharmaceutical intermediate or active ingredient in drug development. Its ability to modulate biological processes makes it a candidate for further investigation in therapeutic applications.

Industrial Use

Production of Specialty Chemicals:

TFP is utilized in producing herbicides and fungicides due to its stability and reactivity. Its role as an intermediate in these applications is critical for developing effective agrochemicals .

Case Study 1: Biodegradation Mechanisms

A study published in Applied and Environmental Microbiology investigated the biodegradation pathways of fluorinated phenols, including TFP. The researchers employed NMR to analyze metabolite profiles during microbial degradation processes. The findings highlighted the enzymatic pathways involved in breaking down TFP into less toxic compounds .

Case Study 2: Synthesis of Novel Compounds

Research demonstrated the regioselectivity of TFP in organic synthesis, allowing for the creation of novel difluorinated and trifluorinated hydroxybenzoic acids. By utilizing protecting groups and organometallic intermediates, chemists were able to selectively functionalize TFP for advanced material development .

作用機序

The mechanism of action of 2,3,4-trifluorophenol involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

類似化合物との比較

- 2,4-Difluorophenol

- 2,3,6-Trifluorophenol

- 2,5-Difluorophenol

- Pentafluorophenol

Comparison: 2,3,4-Trifluorophenol is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and physical properties. Compared to 2,4-difluorophenol, the additional fluorine atom in the 3-position increases its electron-withdrawing effects, making it more reactive in certain substitution reactions. Similarly, it differs from pentafluorophenol in having fewer fluorine atoms, which affects its solubility and interaction with other molecules .

生物活性

2,3,4-Trifluorophenol (TFP) is a fluorinated phenolic compound that has garnered attention in scientific research due to its potential biological activities. This article provides an overview of the biological activity of TFP, including its mechanisms of action, biochemical properties, and applications in various fields.

Chemical Structure and Properties

This compound has the molecular formula CHFO and features three fluorine atoms attached to the phenolic ring. This unique structure influences its reactivity and interactions with biological systems.

Target Interactions

TFP interacts with biological targets primarily through hydrogen bonding and hydrophobic interactions . These interactions allow TFP to modulate various biochemical pathways, including:

- Antioxidant Activity : TFP can neutralize free radicals, thereby reducing oxidative stress within cells.

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which can affect metabolic pathways and cellular functions .

Biochemical Pathways

Studies indicate that TFP is involved in several biochemical processes:

- Biodegradation : TFP undergoes biodegradation and oxidative biodehalogenation, which involves enzymatic interactions that facilitate the removal of halogen atoms .

- Cell Signaling : The compound's incorporation into lipid membranes can alter membrane properties, influencing cell signaling pathways and gene expression .

Cellular Effects

TFP has been observed to affect various cellular processes:

- Membrane Interaction : It interacts with lipid membranes, potentially altering their properties and affecting cellular metabolism.

- Gene Expression Modulation : By influencing signaling pathways, TFP can lead to changes in gene expression patterns within cells.

Dosage Effects in Animal Models

Research on animal models indicates that the effects of TFP vary significantly with dosage:

- Low Doses : Minimal toxic effects are observed at lower concentrations.

- High Doses : Increased toxicity is noted at higher doses, leading to adverse effects on cellular functions and overall health .

Case Studies

Several studies have explored the biological activity of TFP:

- Antimicrobial Properties : Research demonstrated TFP's effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent.

- Enzyme Interaction Studies : Using 19F NMR spectroscopy, studies revealed that TFP interacts with enzymes involved in biodegradation processes. Notably, it was shown to inhibit catechol 1,2-dioxygenase activity, leading to the accumulation of specific metabolites during degradation processes .

Applications in Research and Industry

TFP's unique properties make it valuable across various fields:

- Chemical Synthesis : TFP serves as a building block for synthesizing more complex fluorinated organic compounds.

- Pharmaceutical Development : Ongoing research explores its potential as an active pharmaceutical ingredient or intermediate in drug formulation .

- Environmental Science : Its role in biodegradation processes positions TFP as a subject of interest in environmental remediation studies .

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antioxidant | Neutralizes free radicals |

| Enzyme Inhibition | Inhibits specific enzymes affecting metabolism |

| Antimicrobial | Effective against various microbial strains |

| Biodegradation | Undergoes biodegradation via enzymatic reactions |

特性

IUPAC Name |

2,3,4-trifluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGSULQFKYOYEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182469 | |

| Record name | Phenol, 2,3,4-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2822-41-5 | |

| Record name | Phenol, 2,3,4-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002822415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3,4-trifluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-Trifluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can 2,3,4-trifluorophenol be selectively functionalized for the synthesis of novel compounds?

A1: Research demonstrates the impressive regioflexibility of this compound in organic synthesis. [] This trifluorophenol can be transformed into various difluorinated and trifluorinated hydroxybenzoic acids – all novel compounds – by strategically utilizing protecting groups and organometallic intermediates.

Q2: What spectroscopic techniques provide insight into the electronic structure of this compound?

A2: Laser-induced excitation spectroscopy offers valuable insights into the electronic structure of this compound's cation. [] Researchers utilized this technique to study the B̃2 A″ ↔ X̃2 A″ transition, providing information about the vibrational frequencies of fundamental modes in both the ground (X̃2 A″) and excited (B̃2 A″) electronic states. This data aids in understanding the energy landscape of the molecule and its behavior upon excitation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。